1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 1-position and a hydroxyl group at the 4-position.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis, which has been shown to be effective in producing this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different scaffold.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit CDK2 and potentially other kinases, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQIJFWTUEUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277279, DTXSID90901658 | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5334-56-5 | |
Record name | 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5334-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its connection to 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
A1: The research presented in the paper focuses on a novel, efficient synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is significant because it serves as a valuable intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. []
Q2: How is the structure of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine confirmed in the study?
A2: The study employs a combination of analytical techniques to confirm the structure of the synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These techniques include:
- Elemental Analysis: This method determines the percentage composition of elements within the compound, verifying its empirical formula. []
- High-Resolution Mass Spectrometry (HRMS): This technique provides the precise mass of the compound, confirming its molecular formula and aiding in structural elucidation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to determine the connectivity and environment of hydrogen and carbon atoms within the molecule, respectively. []
- Infrared (IR) Spectroscopy: This method identifies functional groups present in the compound by analyzing its interactions with infrared light. []
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